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Compound of Interest |

Compound Name: 2-(2-Fluorophenyl)morpholine
CAS No.: 1017480-65-7
Cat. No.: B1358595
. J

Executive Summary & Compound Identity

2-(2-Fluorophenyl)morpholine is a substituted morpholine derivative characterized by a
secondary amine and an ortho-fluorinated phenyl ring.[1] Its solubility behavior is strictly
dictated by its ionization state (Free Base vs. Salt).[1]

e Chemical Class: Fluorinated Phenylmorpholine[2][3]
o Key Behavior: pH-Dependent Solubility Switch[1]

e Primary Application: Pharmaceutical intermediate, psychoactive analog research (NDRA
class).[1]

Physicochemical Drivers
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Property Value (Predicted/Analog*) Implication for Solubility
Exists as a cation at
pKa (Base) ~7.8-8.2 physiological pH (7.[1]4) and
acidic pH.[1]
Free Base: Moderate
) o lipophilicity; soluble in organic
LogP (Lipophilicity) ~1.8-2.3

solvents.Salt: Hydrophilic;

soluble in water.[1]

Fluorine Effect

+0.2 LogP shift

Slightly more lipophilic than
non-fluorinated 2-

phenylmorpholine.[1]

*Values extrapolated from Phenmetrazine (LogP 2.1, pKa 7.6) and 2-Phenylmorpholine.[1][4]

Solubility Profile by Solvent Class[2][3][5]

The following data categorizes solubility based on the form of the compound. Crucial: Always

verify the form (Free Base vs. HCI Salt) before selecting a solvent.[1]

A. Polar Protic Solvents (Water, Alcohols)

Best for: Formulation, Biological Assays, Recrystallization.
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Solvent

Free Base
Solubility

HCI Salt Solubility Technical Notes

Water (pH 7)

Low (<5 mg/mL)

The salt is highly

hygroscopic.[1
Very High (> 500 Yo pic.{1]

Aqueous solutions of
mg/mL)

the salt are stable but

acidic.

Methanol

Miscible / High

Excellent solvent for
salt formation (e.qg.,
adding HCI in MeOH).

[1]

High (> 100 mg/mL)

Ethanol

Miscible / High

Standard solvent for
recrystallization (often

High (> 50 mg/mL) ) )
with Et20 antisolvent).

[1]

Isopropanol

High

Good antisolvent to
Moderate crash out salts from
Methanol/Water.

B. Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)

Best for: Stock Solutions, Chemical Reactions.
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Free Base
Solubility

Solvent

HCI Salt Solubility

Technical Notes

DMSO High (> 100 mg/mL)

High (> 50 mg/mL)

Universal Stock
Solvent. Freezing
point (19°C) can be an

issue for storage.[1]

Acetonitrile High

Moderate

Preferred for HPLC
mobile phases. Salt
may precipitate at

high concentrations.

DMF High

High

Hard to remove; use
only if DMSO is

unsuitable.

C. Non-Polar | Chlorinated Solvents

Best for: Extraction (Free Base), Purification.[1]
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Solvent

Free Base
Solubility

HCI Salt Solubility

Technical Notes

Dichloromethane
(DCM)

Very High

Low / Moderate

Standard Extraction
Solvent. Used to
extract the free base
from basified aqueous

layers.[1]

Diethyl Ether

High

Insoluble

Ideal Antisolvent. Add
to an ethanolic
solution of the free
base + HCl to

precipitate the salt.

Hexane / Heptane

Moderate

Insoluble

Used to wash away
non-polar impurities
from the crystalline

salt.

Toluene

High

Insoluble

Good for hot
recrystallization of the
free base ifitis a

solid.

Experimental Protocols

Protocol A: Determination of Equilibrium Solubility

(Shake-Flask Method)

Use this protocol to generate precise solubility data for a specific batch.[1]

Reagents: 2-(2-Fluorophenyl)morpholine (test article), HPLC-grade solvent, Syringe filter

(0.45 pm PTFE).

o Preparation: Add excess solid compound (~10 mg) to a glass vial containing 1 mL of the

target solvent.

o Equilibration: Cap the vial and agitate (shaker or magnetic stir bar) at 25°C for 24—-48 hours.

© 2026 BenchChem. All rights reserved.

5/10

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/10116311
https://pubchem.ncbi.nlm.nih.gov/compound/10116311
https://www.benchchem.com/product/b1358595?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Visual Check: If the solid dissolves completely, add more compound until a suspension
persists.

o Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45
um syringe filter.

o Quantification: Dilute the supernatant (1:100 or 1:1000) and analyze via HPLC-UV (254 nm)
against a standard curve.

Protocol B: Salt Formation & Purification
(Crystallization)

Use this workflow to convert the oily free base into a stable, water-soluble solid.[1]
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Start: Oily Free Base

:

Dissolve in minimal
Dry Ethanol or Methanol

Add HCI (1.1 eq)

(Etheral or Dioxane solution)

Add Antisolvent (Diethyl Ether)
until turbid

:

Cool to 0-4°C
(Crystallization)

:

Vacuum Filtration
Wash with cold Ether

Dry under Vacuum

(Hygroscopic Solid)

Click to download full resolution via product page

Caption: Workflow for converting 2-(2-Fluorophenyl)morpholine free base into its stable
Hydrochloride salt.

Critical Solubility Logic (Mechanism)

Understanding the "Why" allows you to troubleshoot formulation issues.
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e The Fluorine "Lipophilicity Tax": The ortho-fluorine atom withdraws electrons from the phenyl
ring.[1] While this increases metabolic stability (blocking metabolic hydroxylation at the 2-
position), it also increases the LogP by approximately 0.2 units compared to the non-
fluorinated parent.[1] This makes the free base slightly harder to dissolve in pure water than
simple morpholine derivatives.

e The pH Switch: The morpholine nitrogen is the protonation site.

o pH < 6: The nitrogen is protonated (ngcontent-ng-c2307461527="" _nghost-ng-
€c2764567632="" class="inline ng-star-inserted">
). The molecule becomes an ionic salt, highly soluble in water.

o pH > 9: The nitrogen is deprotonated (ngcontent-ng-c2307461527="" _nghost-ng-

€2764567632="" class="inline ng-star-inserted">

). The molecule is neutral and lipophilic, partitioning into organic layers (DCM/Ether).

High Solubility p| Water / Saline
Soluble

Acidic pH (< 6)

Protonated Cation

~
~—_
~

_ T DCM / Ether
BasicpH (>9) YL Soluble

Neutral F B
= High Solubility

Click to download full resolution via product page
Caption: The solubility switch mechanism dictated by pH levels.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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